molecular formula CH3N3 B14350484 1-Diazenylmethanimine CAS No. 90251-05-1

1-Diazenylmethanimine

Cat. No.: B14350484
CAS No.: 90251-05-1
M. Wt: 57.055 g/mol
InChI Key: WHWSKLPPZAUNTI-UHFFFAOYSA-N
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Description

1-Diazenylmethanimine (hypothetical structure: CH₃N₃) is a theoretical compound featuring a diazenyl (-N=N-) group and a methanimine (CH=N) moiety. Diazenyl compounds are known for their roles as intermediates in organic synthesis, particularly in cyclization reactions and heterocycle formation . Methanimine derivatives, on the other hand, are reactive imines that participate in nucleophilic additions and polymerizations. The combination of these groups in 1-diazenylmethanimine implies utility in constructing nitrogen-rich heterocycles, though its stability and synthesis routes remain speculative without direct evidence.

Properties

CAS No.

90251-05-1

Molecular Formula

CH3N3

Molecular Weight

57.055 g/mol

IUPAC Name

N-iminomethanimidamide

InChI

InChI=1S/CH3N3/c2-1-4-3/h1-3H

InChI Key

WHWSKLPPZAUNTI-UHFFFAOYSA-N

Canonical SMILES

C(=N)N=N

Origin of Product

United States

Preparation Methods

1-Diazenylmethanimine can be synthesized through several methods. One common synthetic route involves the reaction of nitrosomethylurea with potassium hydroxide in an ether solution. The reaction is carried out at low temperatures to prevent decomposition and ensure the formation of the desired product . Another method involves the use of nitrosomethylurethane and alcoholic potassium hydroxide . Industrial production methods typically involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to maximize yield and purity.

Chemical Reactions Analysis

1-Diazenylmethanimine undergoes a variety of chemical reactions due to its highly reactive diazo group. Some of the key reactions include:

    Oxidation: The compound can be oxidized to form nitrogen gas and other by-products.

    Reduction: Reduction reactions typically yield amines or hydrazines.

    Substitution: The diazo group can be substituted with other functional groups, leading to the formation of various derivatives.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic compounds.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Diazenylmethanimine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Diazenylmethanimine involves the generation of reactive intermediates, such as carbenes, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing structures. The compound’s reactivity is primarily due to the presence of the diazo group, which can undergo homolytic or heterolytic cleavage to form reactive species .

Comparison with Similar Compounds

Key Findings:

Reactivity Comparison: 1-Diazenylmethanimine: Likely exhibits dual reactivity from the diazenyl (electrophilic) and methanimine (nucleophilic) groups. This could enable cyclocondensation with diamines or thiols to form triazoles or thiadiazoles, analogous to enaminone-based heterocyclization . Enaminone derivative 2: Reacts with amino derivatives to form bis-heterocycles (e.g., bis-pyrimidines), highlighting the utility of enaminones in constructing complex N-heterocyclic scaffolds . Diazo Compounds: The diazo group in benzene-(1-diazoethyl) is highly reactive, often participating in cyclopropanations or as a carbene precursor, but may lack the imine-mediated versatility of 1-diazenylmethanimine .

Stability and Handling: Diazenyl and diazo compounds are typically thermally labile and light-sensitive, requiring low-temperature storage. In contrast, enaminones and dimethylamino derivatives (e.g., ) are more stable, enabling broader pharmaceutical applications .

The dimethylamino group in ’s compound enhances solubility and bioactivity, a feature 1-diazenylmethanimine might lack due to its non-polar diazenyl group .

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